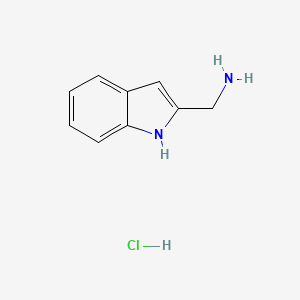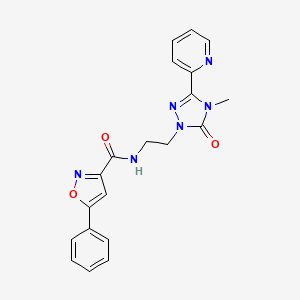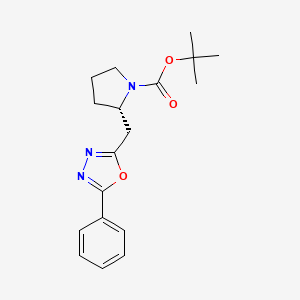![molecular formula C11H11F3O2 B2808160 2-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 129140-97-2](/img/structure/B2808160.png)
2-[3-(Trifluoromethyl)phenyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Trifluoromethyl)phenyl]butanoic acid is a chemical compound with the molecular formula C11H11F3O2 . It has a molecular weight of 232.2 . The IUPAC name for this compound is 3-[2-(trifluoromethyl)phenyl]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F3O2/c1-7(6-10(15)16)8-4-2-3-5-9(8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) .Aplicaciones Científicas De Investigación
1. Biotransformation Studies
The biotransformation of compounds structurally related to 2-[3-(Trifluoromethyl)phenyl]butanoic acid has been investigated across various species. For instance, 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029), which shares some structural similarities, exhibits different metabolic pathways in humans compared to animals like rats, mice, and dogs. In humans, the ketone group is rapidly reduced to an alcohol, while in these animals, the butanoic side-chain is oxidized to acetic acid. The biotransformation also varies significantly across species, with varying excretion mechanisms observed (Pottier, Busigny, & Raynaud, 1978).
2. Chemical Synthesis and Stereochemistry
Research into the chemical synthesis involving compounds similar to this compound has been conducted. For example, the hydrogenation of (Z)-3-phenyl-2-butenoic acid with a specific catalyst yielded 3-phenyl-2-butanoic acid and its enantiomers. This study highlights the complex interplay of reactivity and stereoselectivity in the hydrogenation process, which is crucial for understanding the synthesis of such compounds (Yoshimura et al., 2007).
3. Pharmaceutical and Medicinal Chemistry Applications
In medicinal chemistry, derivatives of compounds similar to this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives containing 3-[(2-Hydroxyphenyl)amino]butanoic acids have shown significant activity against various pathogens (Mickevičienė et al., 2015). Additionally, novel compounds like N- and S-mustards, structurally related to this compound, have been synthesized as potential pro-drugs for cancer therapy (Mann & Shervington, 1991).
4. Material Science and Engineering
Compounds similar to this compound have applications in material science. For example, a study focused on molecular engineering of organic sensitizers for solar cell applications, which involved the synthesis of novel organic compounds exhibiting high efficiency in photon to current conversion, a principle that could be relevant to derivatives of this compound as well (Kim et al., 2006).
Safety and Hazards
The safety information for 2-[3-(Trifluoromethyl)phenyl]butanoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mecanismo De Acción
Mode of Action
It is known that the compound is used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
It’s worth noting that the compound is used in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic chemistry .
Pharmacokinetics
It’s noted that the introduction of a fluorine atom at the 2 or 3-position of the benzene ring can influence the pharmacokinetics and lipid solubility of the molecules .
Propiedades
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-2-9(10(15)16)7-4-3-5-8(6-7)11(12,13)14/h3-6,9H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVESVVUZSZNCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)

![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/no-structure.png)

![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate](/img/structure/B2808087.png)
![2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2808090.png)
![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808092.png)

![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)
![5-ethyl-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2808096.png)
![tert-Butyl benzyl(5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)carbamate](/img/structure/B2808097.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2808100.png)
